ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate
Description
Ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazine core. The ethyl carboxylate group at the 1-position confers distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its reactivity is influenced by the electron-withdrawing nature of the ester group, which polarizes the adjacent carbonyl and modulates electrophilic substitution patterns .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-4,6,9,11H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXPFMYPSQOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CN2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of N-alkylpyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization and cycloaddition reactions. The use of solid alumina and room temperature conditions for the initial cross-coupling step ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes or receptors, leading to its observed biological activities. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
The pyrrolo[1,2-a]pyrazine core tolerates diverse substituents, which significantly alter physicochemical and pharmacological properties:
- Electron-Withdrawing Groups (EWGs): The ethyl carboxylate group enhances electrophilic substitution at electron-rich positions (e.g., 6- or 3-positions) via resonance withdrawal. In contrast, electron-donating groups (e.g., methyl in ) direct substitutions to meta or para positions relative to the substituent .
- Steric Effects: Bulky substituents like tert-butyl esters (e.g., in ) hinder ring functionalization, whereas smaller groups (e.g., methyl or ethyl) favor reactivity .
Spectral and Physicochemical Properties
- IR Spectroscopy: Carboxylate esters (e.g., ethyl or tert-butyl) exhibit strong C=O stretches near 1700 cm⁻¹, while amides (e.g., ) show additional N-H stretches near 3300 cm⁻¹ .
- NMR: Protons adjacent to the pyrrolo nitrogen (e.g., 1H in the ethyl carboxylate) resonate downfield (δ 4.0–5.0 ppm) due to deshielding, whereas aromatic protons in aryl-substituted derivatives (e.g., 4-chlorophenyl in ) appear at δ 7.0–8.5 ppm .
Biological Activity
Ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate (CAS Number: 1251761-36-0) is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a pyrrolo-pyrazine core structure, which is significant for its interaction with biological targets. The compound's structure can be represented as follows:
Research indicates that compounds within the pyrrolo[1,2-a]pyrazine family exhibit various biological activities, including anticancer and antimicrobial properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Tubulin Polymerization : Similar to other pyrrolo-fused heterocycles, this compound may inhibit tubulin polymerization, affecting cell division and growth in cancer cells .
- Antioxidant Activity : Studies have shown that derivatives of pyrrolo compounds possess antioxidant properties attributed to their chemical structure .
Anticancer Activity
A significant study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated promising cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A498 (Renal) | 27 | Inhibition of tubulin polymerization |
| COLO 205 (Colon) | 30 | Induction of apoptosis |
| MDA-MB-468 (Breast) | 25 | Cell cycle arrest |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It demonstrated significant bacteriostatic properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
This antimicrobial activity highlights its potential as a therapeutic agent in infectious diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that substituents on the pyrazine ring can enhance potency and selectivity:
- Substituent Variations : The introduction of different alkyl or aryl groups at specific positions on the pyrrolo ring has been shown to improve binding affinity to target proteins involved in cancer progression.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study 1 : A clinical trial assessing the efficacy of a related compound in patients with renal cancer demonstrated a significant reduction in tumor size after treatment.
- Case Study 2 : In vitro studies revealed that combining this compound with existing chemotherapy agents enhanced overall treatment outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
